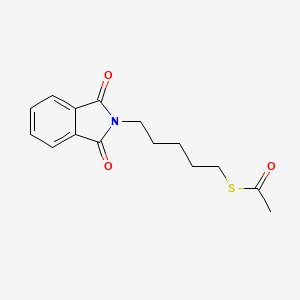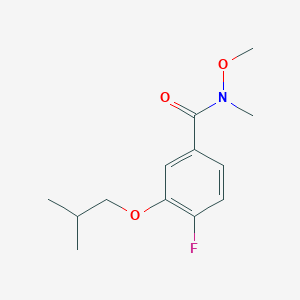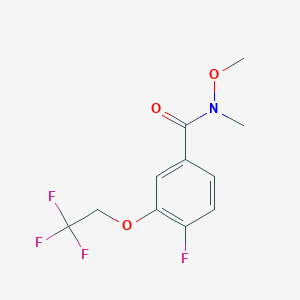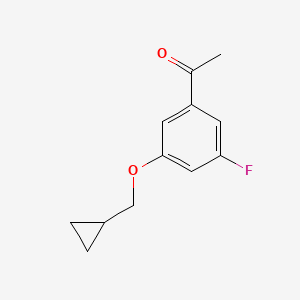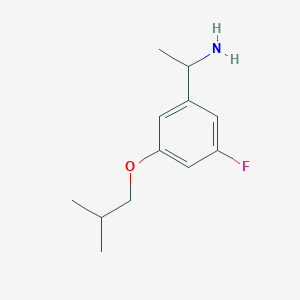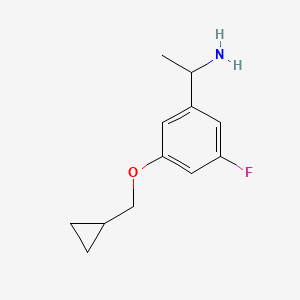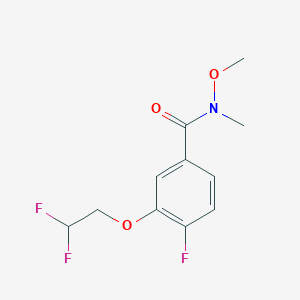
3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is a fluorinated benzamide derivative. This compound is of interest due to its unique chemical structure, which includes both difluoroethoxy and fluoro substituents. These features make it a valuable compound in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide typically involves multiple steps. One common method starts with the preparation of the difluoroethoxy intermediate, which is then reacted with a fluoro-substituted benzoyl chloride. The final step involves the introduction of the N-methoxy-N-methyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions
3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The fluoro and difluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzamides, while reduction can produce fluoro-substituted amines.
科学研究应用
3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy and fluoro groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide
- 3-(2,2-Difluoroethoxy)-4-chloro-N-methoxy-N-methylbenzamide
- 3-(2,2-Difluoroethoxy)-4-fluoro-N-ethoxy-N-methylbenzamide
Uniqueness
3-(2,2-Difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide is unique due to the presence of both difluoroethoxy and fluoro groups, which confer distinct chemical and physical properties
属性
IUPAC Name |
3-(2,2-difluoroethoxy)-4-fluoro-N-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO3/c1-15(17-2)11(16)7-3-4-8(12)9(5-7)18-6-10(13)14/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAIPZHQSKUGLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)F)OCC(F)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
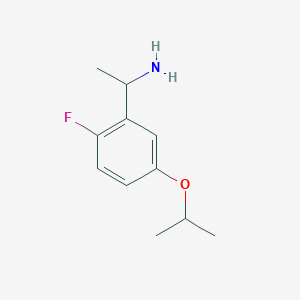
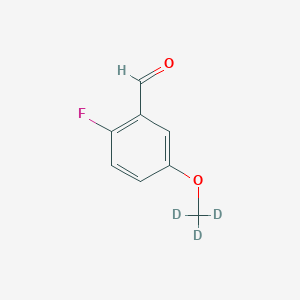
![[3-Bromo-4-(methoxy-d3)]benzaldehyde](/img/structure/B8157979.png)
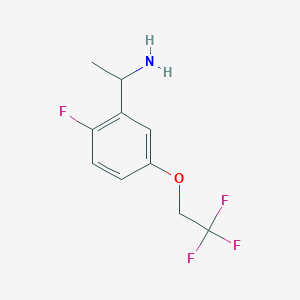
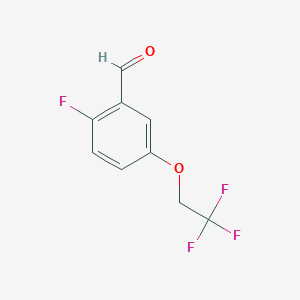
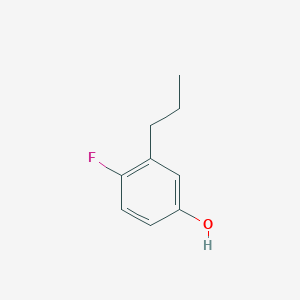
![N-[6-(Acetylthio)hexyl]phthalimide](/img/structure/B8158013.png)
